2-Thiazolamine, 4-(4-aminophenyl)-N-(2-chlorophenyl)-
CAS No.: 75876-62-9
Cat. No.: VC4126114
Molecular Formula: C15H12ClN3S
Molecular Weight: 301.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75876-62-9 |
|---|---|
| Molecular Formula | C15H12ClN3S |
| Molecular Weight | 301.8 g/mol |
| IUPAC Name | 4-(4-aminophenyl)-N-(2-chlorophenyl)-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C15H12ClN3S/c16-12-3-1-2-4-13(12)18-15-19-14(9-20-15)10-5-7-11(17)8-6-10/h1-9H,17H2,(H,18,19) |
| Standard InChI Key | YMWYTLNJMLVBJL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)N)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)N)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core consists of a 1,3-thiazole ring substituted at C4 with a 4-aminophenyl group and at N2 with a 2-chlorophenyl moiety. Key structural attributes include:
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Thiazole Ring: A five-membered heterocycle with nitrogen and sulfur atoms at positions 1 and 3, respectively.
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4-Aminophenyl Group: Introduces electron-donating properties via the para-amino group, potentially enhancing solubility and bioactivity .
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N-(2-Chlorophenyl) Substituent: The ortho-chloro group confers steric hindrance and electron-withdrawing effects, which may influence binding affinity in biological systems .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 75876-62-9 | |
| Molecular Formula | ||
| Molecular Weight | 301.8 g/mol | |
| SMILES | C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)N)Cl | |
| InChI Key | JYRVXVCWNFQOQH-UHFFFAOYSA-N |
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of 2-thiazolamine derivatives generally follows a two-step protocol:
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Thiazole Ring Formation: Condensation of α-bromoketones with thiourea under reflux conditions. For example, 2-bromo-1-(4-chlorophenyl)ethanone reacts with thiourea in methanol to yield 2-amino-4-(4-chlorophenyl)thiazole .
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N-Functionalization: Subsequent coupling of the 2-aminothiazole intermediate with 2-chlorophenyl reagents. In analogous syntheses, potassium carbonate in DMF facilitates nucleophilic aromatic substitution or amide bond formation .
Representative Reaction Scheme:
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include N–H stretches (3268 cm⁻¹ for amines), C–S–C vibrations (1498 cm⁻¹), and C–Cl stretches (723 cm⁻¹) .
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¹H NMR: Distinct signals for aromatic protons (δ 7.2–7.8 ppm), NH₂ groups (δ 9.0 ppm), and thiazole CH (δ 7.3 ppm) .
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Mass Spectrometry: Molecular ion peaks at m/z 301.8 (M⁺) confirm the molecular weight.
Physicochemical Properties
Solubility and Stability
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the aminophenyl group, with limited solubility in water .
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Melting Point: Analogous compounds exhibit melting points between 154–171°C , suggesting similar thermal behavior.
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Stability: Susceptible to oxidation at the primary amine; storage under inert atmosphere is recommended .
Table 2: Comparative Physicochemical Data
Biological Activity and Mechanistic Insights
Case Study: Analogous Thiazole Derivatives
Antimicrobial Activity
Thiazole derivatives bearing halogenated aryl groups exhibit broad-spectrum activity:
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Bacterial Strains: MIC values of 8–32 μg/mL against S. aureus and E. coli .
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Fungal Pathogens: Inhibition of C. albicans growth at 16–64 μg/mL .
Industrial and Pharmaceutical Applications
Drug Development
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Scaffold Optimization: The 2-aminothiazole core is a privileged structure in kinase inhibitor design (e.g., dasatinib analogs) .
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Combination Therapies: Hybrid molecules incorporating thiazole and sulfonamide moieties show synergistic effects .
Specialty Chemicals
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